7-(1H-benzimidazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Description
This compound features a [1,3]dioxolo[4,5-g]quinolin-6(5H)-one core substituted at position 7 with a benzimidazole-2-ylsulfanyl group and at position 8 with a methyl group.
Properties
IUPAC Name |
7-(1H-benzimidazol-2-ylsulfanyl)-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-9-10-6-14-15(24-8-23-14)7-13(10)19-17(22)16(9)25-18-20-11-4-2-3-5-12(11)21-18/h2-7H,8H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBNKCJJXNRLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC3=C(C=C12)OCO3)SC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-benzimidazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, which is then functionalized with a sulfanyl group. This intermediate is subsequently reacted with a quinoline derivative under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-(1H-benzimidazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the quinoline ring would produce dihydroquinoline derivatives.
Scientific Research Applications
Chemical Formula
- Molecular Formula : C₁₄H₁₃N₃O₂S
- Molecular Weight : 293.34 g/mol
Key Functional Groups
- Benzimidazole
- Quinoline
- Dioxole
- Sulfanyl group
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including the compound , exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacteria and fungi.
Case Study: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry reported that similar benzimidazole derivatives showed promising results against Helicobacter pylori, a common pathogen associated with gastric ulcers. The compound's mechanism involves the disruption of bacterial cell wall synthesis, leading to cell death .
Antiparasitic Properties
The compound has been evaluated for its antiparasitic effects, particularly against protozoan parasites. In vitro studies have shown that it possesses higher activity compared to standard treatments.
Case Study: Antiprotozoal Activity
In a study focusing on the antiparasitic activity against Giardia intestinalis and Trichomonas vaginalis, the compound demonstrated an IC₅₀ value significantly lower than traditional agents like benznidazole, indicating its potential as a more effective treatment option .
Cancer Research
Benzimidazole derivatives are being investigated for their anticancer properties. The unique structural features of the compound may enhance its ability to target cancer cells selectively.
Case Study: Anticancer Activity
Research has shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the benzimidazole moiety is believed to play a crucial role in this mechanism .
Enzyme Inhibition
The compound is also being studied for its potential as an enzyme inhibitor, particularly in the context of diseases associated with enzyme dysregulation.
Case Study: Enzyme Inhibition
A recent investigation into enzyme inhibitors found that compounds with similar structures could effectively inhibit enzymes involved in metabolic pathways, suggesting a therapeutic role in metabolic disorders .
Mechanism of Action
The mechanism of action of 7-(1H-benzimidazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The quinoline structure can intercalate into DNA, inhibiting replication and transcription processes. These interactions can lead to cell death or inhibition of cell growth, making the compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Core Structure Variations
- Quinolinone vs. Isoquinoline Derivatives: The target compound’s quinolinone core differs from isoquinoline derivatives (e.g., 6-([1,3]dioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxy-benzoic acid methyl ester from Coptis chinensis), which exhibit altered electronic properties due to nitrogen position shifts. Isoquinoline derivatives often show enhanced alkaloid-like bioactivity . Chromenone Analogs: [1,3]Dioxolo[4,5-g]chromen-8-ones (homoisoflavonoids) share the dioxolo ring but lack the quinolinone nitrogen, leading to distinct cytotoxic profiles against cancer cells .
Substituent Effects at Position 7
Biological Activity
The compound 7-(1H-benzimidazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one represents a unique structure within the class of quinoline derivatives, known for their diverse biological activities. This article aims to compile and analyze the available data regarding its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes a quinoline core substituted with a benzimidazole moiety and a dioxole group. The presence of sulfur in the benzimidazole ring suggests potential interactions with biological targets, which may influence its pharmacological profile.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinoline derivatives, including those similar to This compound .
-
Cytotoxicity Studies :
- A study evaluating various quinoline derivatives found that compounds with similar structural features exhibited significant cytotoxic effects against several cancer cell lines, including MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cells. The cytotoxicity was assessed using the MTT assay, revealing IC50 values in the micromolar range, indicative of potent activity .
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Mechanism of Action :
- The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance, specific derivatives have been shown to cause G2/M phase arrest in MCF-7 cells while increasing apoptotic markers such as annexin-V positivity . This suggests that This compound may similarly induce apoptosis through modulation of cell cycle dynamics.
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Case Studies :
- In one notable case study involving structurally related compounds, researchers observed significant inhibition of tumor growth in xenograft models when treated with quinoline derivatives. These findings highlight the potential for these compounds to be developed into therapeutic agents for cancer treatment .
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis |
| Quinoline Derivative A | MCF-7 | 3.02 | G2/M arrest |
| Quinoline Derivative B | HCT-116 | 2.29 | Apoptosis induction |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the [1,3]dioxolo[4,5-g]quinolinone scaffold in this compound?
- Methodology : Multi-step synthesis involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for benzimidazole-thioether linkage formation. Key steps include:
- Cyclization of quinoline precursors with 1,3-dioxolane moieties under acidic conditions.
- Thiolation reactions using benzimidazole-2-thiol derivatives, optimized at 60–80°C in polar aprotic solvents (e.g., DMF) .
Q. How is structural confirmation of this compound performed, and what analytical data are critical?
- Techniques :
- 1H/13C NMR : Assignments for methyl groups (δ ~2.5 ppm), dioxolane protons (δ ~5.1–5.3 ppm), and quinolinone carbonyl (δ ~170 ppm).
- ESI-MS : Molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₂₀H₁₆N₂O₃S: 364.09) .
- X-ray crystallography (if available): Confirms fused-ring geometry and substituent orientation .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Assays :
- Antimicrobial screening : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and antifungal activity (e.g., C. albicans) .
- Enzyme inhibition : Testing against malaria targets (e.g., Plasmodium dihydroorotate dehydrogenase) via spectrophotometric assays .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?
- Methodology :
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and electron transfer mechanisms. For example, Koopmans’ theorem correlates ionization potentials with HOMO energies .
- Docking studies : Simulate binding interactions with target proteins (e.g., bacterial DNA gyrase) using software like AutoDock Vina. Focus on benzimidazole-thioether’s role in hydrogen bonding and hydrophobic contacts .
Q. What strategies resolve contradictions in reported synthetic yields for analogous dioxoloquinolinones?
- Analysis : Compare protocols for similar compounds:
- Catalyst choice : Pd/C (83% yield) vs. ZrOCl₂·8H₂O (70–80% yield under solvent-free conditions) .
- Reaction time : Prolonged ultrasonic irradiation (30–60 min) enhances homogeneity and reduces side reactions.
- Purification : Chromatography vs. recrystallization impacts final purity and yield .
Q. How do substituent variations (e.g., methyl vs. methoxy groups) influence the compound’s biological and physicochemical properties?
- SAR Studies :
- Methyl group (C8) : Enhances lipophilicity (logP ~2.1) and membrane permeability, critical for intracellular target engagement .
- Benzimidazole-thioether : Improves metabolic stability compared to oxygen/selenium analogs, as shown in microsomal stability assays .
- Data : Tabulate IC₅₀ values for analogs to identify potency trends (e.g., 5-μM vs. >50-μM activity against malaria parasites) .
Methodological Challenges and Solutions
Q. What are the limitations in scaling up the synthesis of this compound, and how can they be addressed?
- Challenges : Low yields in thiolation steps (e.g., 25% in intermediate coupling) due to steric hindrance from the methyl group.
- Solutions :
- Use flow chemistry to improve mixing and heat transfer.
- Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Protocols :
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 24/48/72 hours.
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
